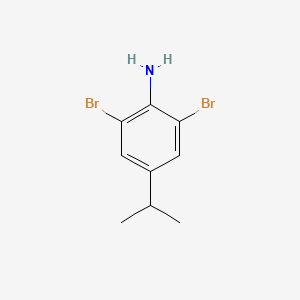

2,6-Dibromo-4-isopropylaniline

Descripción

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are fundamental components in organic chemistry, serving as precursors for numerous industrial and pharmaceutical compounds. sci-hub.seatamanchemicals.com

Substituted anilines are aniline molecules where one or more hydrogen atoms on the aromatic ring or the amino group have been replaced by other functional groups. wisdomlib.org These substitutions can dramatically alter the physical and chemical properties of the parent aniline molecule. They are crucial starting materials in the synthesis of a variety of organic compounds, including dyes, polymers, pharmaceuticals, and agricultural chemicals. sci-hub.seatamanchemicals.comwisdomlib.org The versatility of substituted anilines lies in the wide range of functional groups that can be introduced, leading to a vast library of compounds with tailored properties. wisdomlib.org

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the aniline ring has a profound impact on its reactivity and the selectivity of its reactions. The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution, making the reactions more controllable compared to the highly reactive parent aniline. libretexts.orgchemistrysteps.com This deactivation, however, is balanced by the ortho, para-directing effect of the amino group, which still guides incoming electrophiles to specific positions on the ring. testbook.combyjus.com

Furthermore, the presence of halogens provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for constructing complex carbon-carbon and carbon-nitrogen bonds. The specific halogen used also plays a role; for instance, the carbon-iodine bond is more reactive in coupling reactions than the carbon-bromine or carbon-chlorine bonds.

Specific Context of 2,6-Dibromo-4-isopropylaniline within Chemical Research

Within the diverse family of halogenated anilines, this compound has emerged as a compound of particular interest for specific research applications.

The structure of this compound is characterized by an aniline core substituted with two bromine atoms at the ortho positions (2 and 6) and an isopropyl group at the para position (4) relative to the amino group. Its formal IUPAC name is 2,6-dibromo-4-(propan-2-yl)aniline. fishersci.co.ukthermofisher.com

Key Chemical and Physical Properties of this compound:

| Property | Value |

| IUPAC Name | 2,6-dibromo-4-(propan-2-yl)aniline fishersci.co.ukthermofisher.com |

| Synonyms | This compound, 2,6-Dibromocumidine lookchem.comfishersci.fi |

| CAS Number | 10546-65-3 lookchem.comfishersci.finist.gov |

| Molecular Formula | C9H11Br2N fishersci.co.ukfishersci.finist.gov |

| Molecular Weight | 293.00 g/mol thermofisher.com |

| Melting Point | 45°C to 47°C fishersci.fi |

| Appearance | Crystal, Cream or pale pink or pale green powder thermofisher.comlookchem.com |

The research interest in this compound stems from its unique combination of structural features. The two bromine atoms at the sterically hindered ortho positions provide a platform for specific chemical transformations. The bulky isopropyl group at the para position can influence the conformation of molecules derived from this compound and can also serve as a lipophilic moiety.

The primary use of this compound is in organic synthesis as an intermediate to introduce the 2,6-dibromo-4-isopropylphenyl group into a target molecule. lookchem.com This building block is valuable in the development of new ligands for metal catalysts and in the synthesis of novel organic materials and biologically active compounds. The presence of the two bromine atoms allows for sequential or double cross-coupling reactions, enabling the construction of complex and sterically demanding architectures. Research is ongoing to explore the full potential of this compound in creating new molecules with unique properties and functions.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBZUFROMNDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147141 | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-65-3 | |

| Record name | 2,6-Dibromo-4-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2,6 Dibromo 4 Isopropylaniline

Direct Bromination Approaches

Direct bromination methods leverage the inherent reactivity of the aromatic ring in isopropylaniline precursors. The key challenge lies in controlling the regioselectivity and the extent of bromination to favor the formation of the desired 2,6-dibromo isomer.

Regioselective Dibromination of Isopropylaniline Precursors

The primary precursor for the direct synthesis of 2,6-Dibromo-4-isopropylaniline is 4-isopropylaniline (B126951). The molecular structure of this precursor is critical in directing the electrophilic aromatic substitution reaction. The amino group (-NH2) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. The isopropyl group at the para-position is also an ortho-, para-director, albeit a weaker activator.

In 4-isopropylaniline, the para position relative to the amino group is already occupied by the isopropyl group. Consequently, the strong activating and directing effect of the amino group channels the electrophilic bromine to the two vacant ortho positions (C2 and C6). This inherent electronic preference makes the regioselective dibromination at these positions feasible. However, the high reactivity of the aniline (B41778) ring can sometimes lead to over-bromination, yielding tribrominated products, or incomplete reactions resulting in monobrominated species. libretexts.org Therefore, careful control of reaction conditions is paramount to achieve high yields of the target compound.

Utilization of Brominating Agents in Controlled Synthesis

The selection of the brominating agent and the reaction medium is crucial for controlling the outcome of the direct halogenation. Various reagents and systems have been developed to offer greater control over the reactivity and selectivity of the bromination process.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds such as anilines and phenols. wikipedia.orgcommonorganicchemistry.com It is often considered a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂). The reaction's regioselectivity when using NBS can be significantly influenced by the solvent. lookchem.comthieme-connect.com For highly activated substrates like anilines, the choice of solvent can tune the reaction to favor specific isomers. lookchem.comthieme-connect.com In the synthesis of this compound, using a stoichiometric amount of NBS allows for the controlled introduction of two bromine atoms onto the aromatic ring, minimizing the formation of polybrominated byproducts. The reaction typically proceeds under mild conditions, making it a practical choice for laboratory-scale synthesis. rsc.org

Table 1: Comparison of Brominating Agents for Aniline Derivatives

| Brominating Agent | Typical Conditions | Selectivity | Advantages |

| N-Bromosuccinimide (NBS) | Room temperature, various organic solvents (e.g., CH₂Cl₂, CH₃CN) | Good regioselectivity, tunable by solvent choice lookchem.comthieme-connect.com | Milder than Br₂, easier to handle, minimizes over-bromination. |

| Bromide-Bromate Salts | Aqueous acidic medium, ambient temperature rsc.org | High for specific substrates | "Green" chemistry approach, avoids organic solvents, uses stable salts. rsc.org |

| Metal Bromide / H₂O₂ | Acetic acid or biphasic system, room temperature erowid.orgmdma.ch | Good regioselectivity | Environmentally safer (water is a byproduct), avoids liquid bromine. erowid.org |

A greener and safer alternative to traditional bromination methods involves the in situ generation of bromine from a mixture of bromide and bromate (B103136) salts in an aqueous acidic solution. For instance, a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of an acid generates bromine in a controlled manner. This method has been successfully applied for the synthesis of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline, demonstrating its efficacy in achieving dibromination ortho to a directing group. rsc.org This process is advantageous as it avoids the use of hazardous molecular bromine and organic solvents, and the aqueous filtrate can often be recycled. rsc.org The reaction proceeds at ambient temperatures, making it an energy-efficient and environmentally benign approach.

Another effective method for the in situ generation of an electrophilic bromine species involves the oxidation of metal bromides, such as ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr), with an oxidizing agent like hydrogen peroxide (H₂O₂). erowid.org This system, often employed in a solvent like acetic acid, provides a simple, economical, and environmentally friendly route for the regioselective bromination of anilines. erowid.orgmdma.ch The reaction proceeds under mild conditions and does not require a metal catalyst. erowid.org The assumed mechanism involves the oxidation of the bromide ion (Br⁻) by hydrogen peroxide to generate a positive bromine species (Br⁺), likely as hypobromous acid (HOBr), which then acts as the electrophile in the aromatic substitution. erowid.org This method offers high yields and selectivity for various aniline derivatives.

Multi-Step Synthesis via Intermediate Compounds

To overcome the challenges of controlling direct bromination on a highly activated substrate like 4-isopropylaniline, multi-step synthetic strategies are often employed. These routes offer superior control over regioselectivity by temporarily modifying the directing nature of the functional groups on the aromatic ring.

A common and effective strategy involves the protection of the highly activating amino group. The amine can be converted into an acetamide (B32628) by reacting it with acetic anhydride. study.com The resulting N-acetyl group is still an ortho-, para-director, but it is significantly less activating than the free amino group. This attenuation of reactivity allows for a more controlled, stepwise bromination.

The general sequence is as follows:

Protection: 4-isopropylaniline is acetylated to form N-(4-isopropylphenyl)acetamide.

Bromination: The intermediate acetamide is then brominated. Due to the reduced activation, it is easier to introduce the bromine atoms sequentially and stop the reaction after dibromination at the positions ortho to the N-acetyl group.

Deprotection: The resulting 2,6-dibromo-N-(4-isopropylphenyl)acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and regenerate the amino functionality, yielding the final product, this compound. libretexts.org

This multi-step approach, while longer, provides a more reliable and high-yielding pathway to the desired pure compound, avoiding the formation of complex product mixtures that can arise from direct bromination. libretexts.orgstudy.com

Strategies involving Aniline Sulfonic Acid Derivatives

One established strategy for achieving selective ortho-dibromination of anilines involves the use of a sulfonic acid group as a temporary blocking and directing group. While a direct synthesis for this compound from its corresponding sulfonic acid derivative is not extensively detailed in readily available literature, the methodology can be inferred from the well-documented synthesis of 2,6-dibromoaniline (B42060) from sulfanilic acid. google.comorgsyn.org

The general process involves several key steps:

Sulfonation : The parent aniline, in this case, 4-isopropylaniline, would first be sulfonated to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. This group typically directs subsequent electrophiles to other positions and can protect the para position if it is not already substituted.

Bromination : The resulting aniline sulfonic acid derivative is then subjected to bromination. The amino group strongly activates the ring, directing the bromine atoms to the ortho positions. A patent describing the synthesis of 2,6-dibromo aniline specifies using a brominating agent such as bromine, hydrobromic acid, or sodium hypobromite (B1234621) in an aqueous medium. google.com The reaction conditions, including temperature and time, are controlled to ensure the desired dibromination occurs. google.com

Desulfonation : After bromination, the sulfonic acid group is removed, typically by hydrolysis in an acidic medium, to yield the final 2,6-dibrominated aniline product. google.comorgsyn.org This step regenerates the aromatic C-H bond, leaving the bromine atoms in the desired ortho positions.

This multi-step approach is advantageous for its high regioselectivity, preventing the formation of other bromo-isomers.

Conversion of Other Substituted Anilines to this compound

A more direct route involves the direct bromination of 4-isopropylaniline. The amino (-NH₂) group is a powerful activating group, and the isopropyl group is weakly activating; both direct incoming electrophiles to the ortho and para positions relative to themselves. Since the para position is already occupied by the isopropyl group, the amino group directs bromination to the two ortho positions (positions 2 and 6).

This conversion is an example of electrophilic aromatic substitution. The general reaction can be summarized as follows:

Reactants : 4-isopropylaniline and a brominating agent (e.g., molecular bromine, Br₂).

Solvent : A suitable solvent is chosen to dissolve the reactants and facilitate the reaction. Acetic acid is a common choice for such brominations.

Product : The primary product is this compound, with hydrogen bromide (HBr) as a byproduct.

Patents detailing the synthesis of similar compounds, such as 2,6-dibromo-4-(trifluoromethoxy)aniline, describe the dropwise addition of bromine to a solution of the starting aniline in a solvent like acetic acid, resulting in high yields. This demonstrates the feasibility of direct di-bromination of 4-substituted anilines.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. These principles are highly relevant to the synthesis of this compound.

Solvent-Free or Aqueous Medium Reactions

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which can be hazardous and environmentally damaging. researchgate.net

Aqueous Medium Reactions : Performing reactions in water is a highly attractive green alternative. For the synthesis of halogenated anilines, aqueous methods have proven effective. For instance, a green process for preparing 2,6-dibromo-4-nitroaniline uses a bromide-bromate salt mixture in an aqueous acidic medium at ambient conditions. semanticscholar.orgrsc.org This approach avoids organic solvents, and the aqueous filtrate can often be recycled. semanticscholar.orgrsc.org Similarly, a patent for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline utilizes water as the solvent, with bromine and hydrogen peroxide as reagents, achieving high purity and yield while allowing the reaction mother liquor to be recycled. google.com These examples strongly suggest that a similar aqueous-phase bromination of 4-isopropylaniline could be a viable and environmentally friendly synthetic route.

Solvent-Free Reactions : Another green approach is to conduct reactions without any solvent, often using mechanochemistry (e.g., ball milling) or by heating the neat reactants. nih.govmdpi.com This method can lead to faster reaction times, higher yields, and a significant reduction in waste as it eliminates the need for solvent purchase, purification, and disposal. nih.govmdpi.com While specific examples for this compound are not prominent, the principle of solvent-free synthesis is broadly applicable in organic chemistry. nih.gov

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. acs.orgrsc.org The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the direct bromination of 4-isopropylaniline to produce this compound, the reaction is:

C₉H₁₃N + 2Br₂ → C₉H₁₁Br₂N + 2HBr

Let's analyze the atom economy for this substitution reaction.

Atom Economy Calculation for Direct Bromination

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Isopropylaniline | C₉H₁₃N | 135.21 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| This compound | C₉H₁₁Br₂N | 293.01 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

Calculation:

Molecular Weight of Desired Product: 293.01 g/mol

Sum of Molecular Weights of Reactants: 135.21 + (2 * 159.81) = 454.83 g/mol

% Atom Economy: (293.01 / 454.83) * 100 ≈ 64.4%

This calculation shows that a significant portion of the reactant mass (over 35%) ends up in the hydrogen bromide byproduct. While the reaction may have a high percentage yield, its atom economy is inherently limited because it is a substitution reaction. Reactions with 100% atom economy, such as addition or rearrangement reactions, are ideal from a green chemistry perspective as they incorporate all reactant atoms into the final product. acs.orgscranton.edu However, for many essential transformations like aromatic substitution, achieving perfect atom economy is not possible. In such cases, the focus shifts to finding uses for the byproducts or developing catalytic pathways that minimize waste.

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. The pure compound is then characterized to confirm its identity and purity.

Chromatographic Purification Methods

Chromatography is a powerful technique for separating and purifying compounds from a mixture. For a compound like this compound, several chromatographic methods can be employed.

Column Chromatography : This is a standard and widely used method for purification on a preparative scale. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Components that are less polar and have weaker interactions with the silica gel travel down the column faster. By carefully selecting the solvent system, this compound can be effectively isolated from impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and faster separation times compared to traditional column chromatography. For purification, preparative HPLC can be used. A common method for anilines is reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com A similar compound, 2,6-dibromoaniline, can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This technique is scalable and can be used for isolating impurities or purifying the main product. sielc.com

Typical RP-HPLC Conditions for Analysis/Purification

| Parameter | Description |

|---|---|

| Column | Reverse-phase column (e.g., C18, Newcrom R1) sielc.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and Water, often with a small amount of acid (e.g., Formic Acid for MS compatibility) sielc.com |

| Detection | UV-Vis Detector, typically at a wavelength where the compound shows strong absorbance |

| Mode | Preparative HPLC for purification; Analytical HPLC for purity assessment |

After purification, the identity and structure of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Validation of Compound Identity and Purity

The definitive confirmation of the chemical identity and purity of a synthesized compound is paramount. For this compound, a multi-faceted spectroscopic approach is employed to unequivocally validate its molecular structure and assess its purity. This process typically involves a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, often supplemented by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for purity verification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁Br₂N), the mass spectrum provides clear evidence of the compound's identity. The presence of two bromine atoms is distinctly indicated by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion (M⁺) peak appears as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Electron ionization mass spectrometry (EI-MS) data confirms the molecular weight of the compound. The predicted monoisotopic mass is 290.9258 Da. uni.lu The spectrum would also show fragment ions corresponding to the loss of various parts of the molecule, such as a methyl group (-CH₃) from the isopropyl moiety, which is a common fragmentation pathway.

| Adduct | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 290.92525 |

| [M+H]⁺ | 291.93308 |

| [M+Na]⁺ | 313.91502 |

| [M-H]⁻ | 289.91852 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the isopropyl group, C=C stretching of the aromatic ring, and the C-Br bonds.

The primary amine group (-NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. The presence of the substituted benzene (B151609) ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Symmetric & Asymmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (isopropyl) | 2850 - 2970 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Carbon-Bromine (C-Br) | 500 - 700 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data may vary, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the amine, aromatic, and isopropyl protons.

Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, corresponding to the two amine protons. The chemical shift can be variable and is affected by solvent and concentration.

Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a single signal, a singlet, in the aromatic region (around 7.0-7.5 ppm).

Isopropyl Protons (-CH(CH₃)₂): This group will give rise to two signals. A septet for the single methine proton (-CH) around 2.8-3.2 ppm, and a doublet for the six equivalent methyl protons (-CH₃) at approximately 1.2 ppm. The integration of these signals would correspond to a 2:1:6 ratio (Ar-H : CH : CH₃).

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The high degree of symmetry reduces the number of signals from the nine total carbons.

Isopropyl Carbons: The two methyl carbons will appear as one signal around 23-25 ppm, and the methine carbon will be further downfield, around 33-35 ppm.

Aromatic Carbons: The carbon atom attached to the isopropyl group (C4) is expected around 140-145 ppm. The two carbons bearing the bromine atoms (C2, C6) would be in the 110-115 ppm range. The two carbons adjacent to the isopropyl group (C3, C5) are predicted to be around 130-135 ppm. The carbon atom attached to the amine group (C1) is expected to be the most shielded among the substituted aromatic carbons, appearing around 145-148 ppm.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H |

| Ar-H (H-3, H-5) | ~7.0 - 7.5 | Singlet | 2H | |

| -CH(CH₃)₂ | ~2.8 - 3.2 | Septet | 1H | |

| -CH(CH₃)₂ | ~1.2 | Doublet | 6H | |

| ¹³C | C1 (-NH₂) | ~145 - 148 | - | - |

| C2, C6 (-Br) | ~110 - 115 | - | - | |

| C3, C5 | ~130 - 135 | - | - | |

| C4 (-CH) | ~140 - 145 | - | - | |

| -CH(CH₃)₂ | ~33 - 35 | - | - | |

| -CH(CH₃)₂ | ~23 - 25 | - | - |

Purity Assessment

While spectroscopic methods confirm the identity of the compound, they are often used in conjunction with other techniques to determine purity. Commercial suppliers often state a purity of 98% or higher. sigmaaldrich.comfishersci.fi This level of purity is typically verified using methods such as:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating components of a mixture. For purity analysis of this compound, a reverse-phase HPLC method would be employed. sielc.com The compound would produce a major peak at a specific retention time, and the presence of impurities would be indicated by additional, smaller peaks. The purity is calculated based on the relative area of the main peak.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₁₁Br₂N). A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Isopropylaniline

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group imparts nucleophilic character. However, this reactivity is significantly modulated by the presence of two bulky bromine atoms in the ortho positions.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to a more complex amine. masterorganicchemistry.com For 2,6-dibromo-4-isopropylaniline, its participation in reductive amination is severely limited by steric hindrance.

The two bromine atoms flanking the amino group create a sterically congested environment, which impedes the approach of the nitrogen nucleophile to the electrophilic carbon of a ketone or even an aldehyde. byjus.compw.live While methods for the direct reductive amination of ketones with sterically hindered anilines have been developed, they often require specialized catalysts and conditions to overcome the high activation energy barrier. nih.govrsc.org Studies on similarly crowded anilines show that even with reactive electrophiles, the amino group can be shielded to the point of inertness, sometimes leading to alternative reaction pathways if forcing conditions are used. rsc.org

The general mechanism involves two main steps:

Imine Formation: The nucleophilic amine attacks the carbonyl carbon.

Reduction: The resulting imine is reduced to an amine using a reducing agent like sodium borohydride (B1222165) or its derivatives.

In the case of this compound, the first step is the rate-limiting and most challenging part of the sequence due to the steric bulk.

| Factor | Effect on Reactivity | Rationale |

|---|---|---|

| Steric Hindrance (ortho-Bromo groups) | Strongly Decreases | The bulky bromine atoms physically block the nitrogen's lone pair from attacking the carbonyl carbon, significantly raising the activation energy for the initial nucleophilic addition. rsc.org |

| Nucleophilicity of Nitrogen | Moderately Decreased | While the amino group is activating, the inductive electron-withdrawing effect of the two ortho-bromine atoms slightly reduces the electron density on the nitrogen, making it a weaker nucleophile compared to aniline itself. |

| Carbonyl Substrate | Reaction Favored with Less Hindered Carbonyls | Reactions are more likely to proceed with unhindered aldehydes (e.g., formaldehyde) than with ketones, as the steric clash is minimized. Reactions with bulky ketones are extremely difficult. nih.gov |

| Reaction Conditions | Requires Forcing Conditions/Specialized Catalysts | Overcoming the steric barrier may necessitate high temperatures, high pressures, or the use of specific catalysts designed for hindered substrates, such as certain rhodium or ruthenium complexes. rsc.org |

The formation of an imine (or Schiff base) from a primary amine and a carbonyl compound is a reversible, acid-catalyzed reaction that proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglibretexts.org The dehydration step involves the formation of a positively charged iminium ion.

For this compound, the same steric factors that hinder reductive amination also impede imine formation. researchgate.net The initial nucleophilic attack of the amine on the carbonyl is slow and the resulting tetrahedral carbinolamine intermediate is sterically crowded and potentially destabilized. The equilibrium of the reaction often lies towards the starting materials unless water is actively removed from the system.

The general mechanism proceeds as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the neutral imine. libretexts.org

The rate-determining step for sterically hindered anilines is typically the initial nucleophilic attack. While various methods exist for imine synthesis organic-chemistry.org, reactions involving 2,6-disubstituted anilines often require specific catalysts or conditions to proceed efficiently. researchgate.net

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The phenyl ring of this compound has two available positions for substitution, C3 and C5. The reactivity of the ring is a complex balance between the activating effects of the amino and isopropyl groups and the deactivating effects of the halogens.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The outcome is determined by the directing and activating/deactivating nature of the existing substituents.

-NH₂ group: Strongly activating and ortho-, para-directing.

-Br atoms: Deactivating but ortho-, para-directing due to competing inductive withdrawal and resonance donation.

-CH(CH₃)₂ group: Weakly activating and ortho-, para-directing.

The powerful ortho-, para-directing influence of the amino group directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to it. However, these positions are already substituted. The secondary directing influence would come from the isopropyl group, which also directs to its ortho (C3, C5) and para (C1) positions. The bromine atoms direct to their ortho (C1, C3, C5) and para (C4) positions.

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide possesses strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (in this case, bromine). libretexts.orgopenstax.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The phenyl ring of this compound is not activated for SNAr. In fact, it is deactivated by the presence of electron-donating groups (the amino and isopropyl groups), which increase the electron density of the ring and would destabilize the negatively charged intermediate required for the addition-elimination mechanism. youtube.com Therefore, the direct displacement of one of the bromine atoms by a nucleophile via a classical SNAr pathway is highly unfavorable under standard conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could be possible under extremely strong basic conditions, but this falls outside the typical scope of SNAr with activated leaving groups.

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The presence of two carbon-bromine bonds makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com

Prominent examples include the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). wikipedia.orglibretexts.org The reactivity of similar 2,6-dibromoaniline (B42060) derivatives has been explored in the literature. For instance, the Suzuki reaction of 2,6-dibromoaniline and 2,6-dibromo-4-nitroaniline (B165464) with various aryl boronic acids has been successfully demonstrated, typically using a palladium catalyst. researchgate.netresearchgate.net

Given the electronic and steric symmetry of the two bromine atoms at the C2 and C6 positions, achieving selective mono-substitution can be challenging. The reaction often proceeds to give a mixture of the mono-coupled product, the di-coupled product, and unreacted starting material. However, careful control of stoichiometry, reaction time, and temperature, or the use of specific ligand systems, can favor the formation of the mono-arylated product. researchgate.netnih.gov The unprotected amino group can sometimes interfere with or coordinate to the catalyst, but successful couplings on ortho-bromoanilines without protection have been reported. nih.gov

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) of Di-substituted Product | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dibromo-4-nitroaniline | 4-Methylphenyl boronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 95 | researchgate.net |

| 2,6-Dibromo-4-nitroaniline | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 92 | researchgate.net |

| 2,6-Dibromoaniline | 4-Methylphenyl boronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 96 | researchgate.net |

| 2,6-Dibromoaniline | 2-Methylphenyl boronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 88 | researchgate.net |

Similarly, the Buchwald-Hartwig amination provides a route to form new C-N bonds at the bromine-substituted positions. This reaction is highly versatile, but its efficiency with sterically hindered substrates like this compound can be highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. acsgcipr.orgresearchgate.netnih.gov Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered aryl bromides.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Stille)

This compound is a highly functionalized aryl halide, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms offers the potential for mono- or di-substitution, allowing for the synthesis of a diverse range of complex molecules.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org For this compound, this reaction would involve the coupling of one or both bromine atoms with an aryl, vinyl, or alkyl boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

While specific studies on this compound are not prevalent, research on the analogous compound, 2,6-dibromo-4-nitroaniline, demonstrates successful Suzuki reactions with various aryl boronic acids. researchgate.net These reactions, catalyzed by Pd(OAc)2 without a ligand in an aqueous DMF solution, yielded 2,6-bisaryl-4-nitroanilines in high yields. researchgate.net It is expected that this compound would exhibit similar reactivity, allowing for the synthesis of biaryl and polyaryl structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in controlling the degree of substitution (mono- vs. di-arylation).

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In this context, this compound could react with various alkenes to introduce vinyl groups at the ortho positions. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.orglibretexts.org The reaction typically exhibits high trans selectivity. organic-chemistry.org The development of phosphine-free catalyst systems and the use of aqueous media have made the Heck reaction more environmentally friendly. organic-chemistry.org

Stille Reaction: The Stille reaction is another powerful tool for C-C bond formation, coupling an organotin compound (organostannane) with an organic halide catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org this compound could be coupled with various organostannanes (aryl, vinyl, alkyl, etc.) to form new carbon-carbon bonds. The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orglibretexts.org A significant drawback of the Stille reaction is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, esters) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Mild conditions, low toxicity of reagents, wide substrate scope. wikipedia.orgnih.gov |

| Heck | Alkenes | C(sp²)–C(sp²) | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin compounds (stannanes) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Tolerates many functional groups, but tin reagents are toxic. wikipedia.orglibretexts.org |

Other Metal-Catalyzed Coupling Strategies

Beyond palladium, other transition metals are effective catalysts for cross-coupling reactions, offering alternative reactivity and substrate scope. Nickel and copper are the most common alternatives.

Nickel-Catalyzed Couplings: Nickel catalysts can often be a more cost-effective alternative to palladium for reactions like Suzuki-Miyaura and Stille couplings. Nickel catalysis can be particularly effective for coupling unactivated or sterically hindered substrates. For instance, nickel has been used in the Stille cross-coupling of quaternary ammonium (B1175870) salts, proceeding through C-N bond cleavage, which highlights its unique reactivity. nih.gov This suggests potential for novel transformations of aniline derivatives that may not be accessible with palladium.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for forming carbon-heteroatom and carbon-carbon bonds. While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have led to milder protocols. Copper can also be used as a co-catalyst in Stille reactions to facilitate the transmetalation step. harvard.edu

Acid-Base Properties and Basicity Quantification

The basicity of anilines is a fundamental property determined by the availability of the nitrogen lone pair of electrons to accept a proton. libretexts.org This property is significantly influenced by the electronic effects of substituents on the aromatic ring.

Protonation Equilibria and pKa Determination

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (anilinium ion). libretexts.orglibretexts.org A lower pKa value for the conjugate acid corresponds to a weaker base. The equilibrium for the protonation of this compound in water is shown below:

The predicted pKa for the conjugate acid of this compound is approximately 0.88. chemicalbook.com This low value indicates that it is a very weak base, significantly weaker than aniline (pKa of conjugate acid = 4.6). libretexts.org This reduced basicity is a direct consequence of the electronic effects of the substituents on the ring.

Influence of Halogen and Isopropyl Substituents on Basicity

The basicity of this compound is a composite of the electronic effects of its three substituents.

Bromo Substituents: The two bromine atoms at the ortho positions (positions 2 and 6) drastically decrease the basicity of the aniline. This is due to two primary effects:

Inductive Effect (-I): As electronegative atoms, halogens pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. libretexts.orgpearson.com

Ortho Effect: Substituents at the ortho position, regardless of their electronic nature (donating or withdrawing), generally make anilines weaker bases. doubtnut.com This is attributed to a combination of steric hindrance, which can impede the solvation of the protonated anilinium ion, and steric inhibition of resonance, where bulky ortho groups can disrupt the planarity of the amino group with the benzene (B151609) ring. doubtnut.comquora.com In the case of 2,6-disubstitution, this effect is particularly pronounced.

Isopropyl Substituent: The isopropyl group at the para position is an alkyl group, which is electron-donating through a positive inductive effect (+I). pharmaguideline.com Electron-donating groups generally increase the electron density on the nitrogen atom, thereby increasing the basicity of the aniline. libretexts.orgpearson.com

In this compound, the powerful electron-withdrawing inductive and ortho effects of the two bromine atoms overwhelm the weaker electron-donating effect of the para-isopropyl group. The net result is a significant reduction in the electron density on the nitrogen atom, making the compound a much weaker base than aniline.

| Compound | Substituent(s) | Position(s) | Electronic Effect | Impact on Basicity |

|---|---|---|---|---|

| Aniline | -H | - | Reference | Reference (pKa ~4.6) |

| This compound | -Br | 2, 6 (ortho) | -I (Inductive), Steric (Ortho effect) | Strongly Decreases |

| -CH(CH₃)₂ | 4 (para) | +I (Inductive) | Slightly Increases |

Advanced Spectroscopic and Computational Analysis of 2,6 Dibromo 4 Isopropylaniline

Vibrational Spectroscopy (FTIR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes.

The FTIR and FT-Raman spectra of 2,6-Dibromo-4-isopropylaniline are interpreted by assigning observed bands to specific molecular vibrations. While a dedicated spectrum for this exact molecule is not widely published, analysis can be reliably inferred from studies on structurally similar compounds like 2,6-dibromo-4-nitroaniline (B165464) and other substituted anilines. The geometry and normal vibrations can be modeled using Density Functional Theory (DFT) calculations, which show good agreement with experimental data for related molecules.

Key functional groups and their expected vibrational frequencies include:

Amino (NH₂) Group: Symmetric and asymmetric stretching vibrations are typically observed in the 3400-3500 cm⁻¹ region. The NH₂ scissoring mode is expected around 1600-1650 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. The C-C stretching modes within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range.

Isopropyl Group: C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 2850-2970 cm⁻¹ region. Bending vibrations for these groups appear at lower wavenumbers.

Carbon-Bromine (C-Br) Bonds: The C-Br stretching vibrations are characteristic and typically found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3480 - 3520 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3390 - 3430 |

| C-H Aromatic Stretch | Aromatic Ring | ~3030 - 3100 |

| C-H Aliphatic Stretch | Isopropyl Group | ~2870 - 2960 |

| N-H Scissoring | Amino (-NH₂) | ~1610 - 1640 |

| C=C Aromatic Stretch | Aromatic Ring | ~1450 - 1580 |

| C-N Stretch | Aromatic Amine | ~1250 - 1340 |

| C-Br Stretch | Bromo-Aromatic | ~550 - 680 |

While standard Raman spectroscopy can be limited by low sensitivity, Surface-Enhanced Raman Scattering (SERS) dramatically amplifies the signal. This is achieved by adsorbing the analyte onto metallic nanostructures, typically gold or silver. The enhancement arises from two primary mechanisms: an electromagnetic effect from localized surface plasmon resonances on the metal surface and a chemical effect involving charge-transfer interactions between the analyte and the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the amine, aromatic, and isopropyl protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromine atoms.

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region (typically 6.0-8.5 ppm). The presence of two ortho-bromine atoms and a para-amino group will influence the exact shift.

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Their chemical shift is variable and depends on factors like solvent and concentration, but generally falls within the 3.0-5.0 ppm range for aromatic amines.

Isopropyl Protons (-CH(CH₃)₂): This group will give rise to two distinct signals. The single methine proton (-CH) will appear as a septet (a multiplet of 7 lines) due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton. The methine proton is expected around 2.5-3.5 ppm, while the methyl protons will be further upfield, around 1.2 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | ~7.1 - 7.4 | Singlet (s) | 2H |

| Amine H | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

| Isopropyl CH | ~2.8 - 3.2 | Septet (sept) | 1H |

| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet (d) | 6H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, six distinct carbon signals are expected for this compound.

Aromatic Carbons: The carbon atoms attached to the bromine atoms (C2, C6) will be equivalent and appear at a specific chemical shift. The carbons bearing the aromatic protons (C3, C5) will also be equivalent. The carbon attached to the amino group (C1) and the carbon attached to the isopropyl group (C4) will each give a unique signal. Carbons bonded to electronegative atoms like bromine are typically shifted downfield, though heavy atom effects can be complex. Aromatic carbons generally resonate between 110-150 ppm.

Isopropyl Carbons: The methine carbon (-CH) and the two equivalent methyl carbons (-CH₃) will produce separate signals in the aliphatic region (typically 10-40 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | ~140 - 145 |

| C2, C6 (-Br) | ~110 - 115 |

| C3, C5 (-H) | ~128 - 132 |

| C4 (-CH(CH₃)₂) | ~135 - 140 |

| Isopropyl CH | ~30 - 35 |

| Isopropyl CH₃ | ~20 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁Br₂N), the molecular weight is approximately 293.0 g/mol .

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion peak appears as a characteristic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion provides further structural evidence. A common fragmentation pathway for compounds with an isopropyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic carbocation. This [M-15]⁺ fragment is often a prominent peak in the spectrum. Subsequent loss of bromine atoms or other neutral fragments can also occur.

Table 4: Analysis of Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 291 / 293 / 295 | [C₉H₁₁Br₂N]⁺ | Molecular ion (M⁺) cluster, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 276 / 278 / 280 | [C₈H₈Br₂N]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. This is often the base peak. |

| 212 / 214 | [C₉H₁₀BrN]⁺ | Loss of one bromine radical (•Br). |

| 197 / 199 | [C₈H₇BrN]⁺ | Loss of a methyl radical followed by loss of a bromine radical. |

| 133 | [C₉H₁₁N]⁺ | Loss of two bromine radicals. |

Data interpreted from the NIST WebBook mass spectrum for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the elemental composition of a molecule based on a precise mass measurement. For this compound, the molecular formula is C₉H₁₁Br₂N. nist.gov The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Consequently, a compound containing two bromine atoms will exhibit three major isotopic peaks: the monoisotopic peak (M) containing two ⁷⁹Br isotopes, the M+2 peak containing one ⁷⁹Br and one ⁸¹Br, and the M+4 peak containing two ⁸¹Br isotopes. The relative intensity ratio of these peaks is approximately 1:2:1.

HRMS analysis allows for the accurate measurement of the m/z (mass-to-charge ratio) value of the monoisotopic molecular ion, which can be compared to the calculated theoretical value to confirm the elemental formula with high confidence.

HRMS Data for this compound (C₉H₁₁Br₂N)

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁Br₂N |

| Calculated Monoisotopic Mass | 290.9285 Da |

| Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Expected Isotopic Ratio | ~1:2:1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of this compound ([C₉H₁₁Br₂N]⁺˙) is selected and subjected to collision-induced dissociation (CID). The fragmentation patterns observed provide valuable information about the molecule's structure.

For this compound, a primary and highly characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group. This cleavage results in the formation of a stable secondary benzylic carbocation, [M-15]⁺, which is often the base peak in the electron ionization mass spectrum. nist.govresearchgate.net This fragmentation is favored due to the resonance stabilization of the resulting cation. Further fragmentation can occur through the loss of bromine radicals (•Br) or hydrogen bromide (HBr).

Proposed Fragmentation Pathways:

Loss of a Methyl Radical: C₉H₁₁Br₂N⁺˙ → [C₈H₈Br₂N]⁺ + •CH₃ (m/z 291/293/295) → (m/z 276/278/280)

Loss of a Bromine Radical: C₉H₁₁Br₂N⁺˙ → [C₉H₁₁BrN]⁺ + •Br (m/z 291/293/295) → (m/z 212/214)

Key Fragments in the MS/MS Spectrum of this compound

| m/z (Isotopic Cluster) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 291/293/295 | [C₉H₁₁Br₂N]⁺˙ (Molecular Ion) | - |

| 276/278/280 | [C₈H₈Br₂N]⁺ | •CH₃ |

| 212/214 | [C₉H₁₁BrN]⁺ | •Br |

| 197 | [C₈H₈BrN]⁺ | •Br, •CH₃ |

Computational Chemistry: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It provides valuable insights that complement experimental data.

Geometric Optimization and Molecular Conformation

DFT calculations are widely used to determine the most stable three-dimensional structure (conformation) of a molecule by finding the geometry that corresponds to the lowest energy state. semanticscholar.orgnih.gov For this compound, geometric optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value Range |

|---|---|---|

| r(C-N) | Carbon-Nitrogen bond length | 1.40 - 1.42 Å |

| r(C-Br) | Carbon-Bromine bond length | 1.89 - 1.91 Å |

| ∠(C-C-N) | Carbon-Carbon-Nitrogen bond angle | 119° - 121° |

| ∠(H-N-H) | Hydrogen-Nitrogen-Hydrogen bond angle | 110° - 113° |

| τ(C-C-N-H) | Amino group pyramidalization dihedral angle | 25° - 40° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. libretexts.orgyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations would show that the HOMO is primarily localized on the aniline (B41778) moiety, with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring. The electron-donating isopropyl group at the para position further increases the energy of the HOMO. Conversely, the LUMO is expected to be distributed across the aromatic ring, with significant contributions on the carbon atoms bonded to the electron-withdrawing bromine atoms. The large HOMO-LUMO gap suggests high chemical stability. nih.gov

Predicted FMO Properties for this compound from DFT Calculations

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical stability | 4.5 to 5.5 |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.net

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed for the optimized geometry of this compound. spectroscopyonline.com The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net These calculations allow for the assignment of specific vibrational modes, such as N-H stretching of the amino group, C-H stretching of the aromatic ring and isopropyl group, and C-Br stretching.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.govmdpi.comrsc.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can predict the chemical shifts relative to a standard reference. These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Predicted Spectroscopic Data for this compound from DFT

| Spectroscopy Type | Key Predicted Feature | Predicted Range |

|---|---|---|

| Vibrational (IR) | N-H Asymmetric/Symmetric Stretch | 3400 - 3550 cm⁻¹ (scaled) |

| Vibrational (IR) | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (scaled) |

| Vibrational (IR) | C-Br Stretch | 550 - 650 cm⁻¹ (scaled) |

| NMR (¹H) | -NH₂ protons | 4.0 - 5.0 ppm |

| NMR (¹H) | Aromatic protons | 7.0 - 7.5 ppm |

| NMR (¹³C) | C-Br carbons | 110 - 120 ppm |

| NMR (¹³C) | C-N carbon | 140 - 150 ppm |

Basicity and Acidity Predictions

The basicity of anilines is primarily determined by the availability of the nitrogen lone pair for protonation. Computational methods can predict the basicity of a molecule by calculating its proton affinity (PA) or the pKa of its conjugate acid. pku.edu.cnpku.edu.cn This is typically done by computing the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase or in a solvent model. acs.orgconsensus.app

For this compound, the electronic effects of the substituents strongly influence its basicity. The two bromine atoms at the ortho positions exert a powerful electron-withdrawing inductive effect, which significantly reduces the electron density on the nitrogen atom. This effect drastically decreases the basicity of the amine compared to unsubstituted aniline. researchgate.net The isopropyl group at the para position has a weak electron-donating effect through hyperconjugation and induction, which slightly counteracts the effect of the halogens but is largely overshadowed. Therefore, DFT calculations are expected to predict a significantly lower pKa value for this compound compared to aniline (pKa ≈ 4.6).

Predicted Basicity of Substituted Anilines

| Compound | Key Substituent Effects | Predicted pKa (Relative to Aniline) |

|---|---|---|

| Aniline | Reference | ~4.6 (Experimental) |

| 4-Isopropylaniline (B126951) | Weakly electron-donating (-CH(CH₃)₂) | Slightly Higher |

| 2,6-Dibromoaniline (B42060) | Strongly electron-withdrawing (2x -Br) | Significantly Lower |

| This compound | Dominant electron-withdrawing (2x -Br), weak donating (-CH(CH₃)₂) | Significantly Lower (~0.5 - 1.5) |

Reaction Pathway and Transition State Analysis

Reaction pathway and transition state analysis is a computational methodology used to investigate the mechanism of chemical reactions at a molecular level. This analysis maps the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. This route includes intermediate structures and, crucially, transition states, which represent the highest energy point along the reaction coordinate.

For a molecule such as this compound, this analysis can elucidate various aspects of its chemical behavior:

Synthesis Reactions: The formation of this compound, for instance, via the electrophilic bromination of 4-isopropylaniline, can be modeled. youtube.com Computational methods can determine the activation energies for bromine addition at different positions of the aniline ring, explaining the observed regioselectivity where bromine atoms are directed to the ortho positions relative to the strongly activating amino group. researchgate.net The analysis would involve locating the transition state for each potential bromination step and comparing their relative energies.

Reactivity and Degradation: The analysis can predict the compound's reactivity towards other reagents or in specific environments. For example, the mechanism of its reaction with atmospheric radicals like hydroxyl (OH) could be studied, similar to computational studies performed on other substituted anilines. mdpi.com Such an analysis would identify the most likely sites of attack—whether on the amino group, the aromatic ring, or the isopropyl substituent—by calculating the energy barriers for each potential reaction pathway.

Coupling Reactions: The participation of this compound in reactions like Ullmann or Buchwald-Hartwig couplings can be investigated. mdpi.com Transition state analysis helps in understanding the energetics of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. The steric hindrance from the ortho-bromo substituents and the isopropyl group would significantly influence the activation and strain energies of the transition states, which can be precisely calculated. researchgate.net

The core of this analysis involves calculating the Gibbs free energy of reactants, products, and transition states. The difference in energy between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor in determining the reaction rate. Computational software is used to locate these stationary points on the potential energy surface and characterize them through frequency calculations, where a transition state is confirmed by the presence of a single imaginary frequency. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex, delocalized molecular wavefunctions into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structure concept. nih.gov It provides a quantitative basis for understanding intramolecular charge transfer, hyperconjugative interactions, and the stabilization arising from electron delocalization. aimspress.com

In NBO analysis, the interactions between filled "donor" orbitals (Lewis-type, such as bonding orbitals or lone pairs) and empty "acceptor" orbitals (non-Lewis type, typically antibonding orbitals) are examined. The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an electron delocalization from a donor NBO (i) to an acceptor NBO (j) is proportional to the orbital overlap and inversely proportional to the energy difference between the orbitals. A larger E(2) value indicates a more significant interaction. nih.gov

For this compound, NBO analysis would reveal several key intramolecular interactions responsible for its electronic structure and stability:

Amino Group Delocalization: The lone pair on the nitrogen atom (LP(N)) is a powerful electron donor. NBO analysis would quantify its delocalization into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is characteristic of anilines and is responsible for the activating nature of the amino group.

Halogen Interactions: The lone pairs on the bromine atoms (LP(Br)) can also participate in delocalization into the ring's π* system. Furthermore, significant stabilization can arise from the interaction of the nitrogen lone pair with the antibonding σ* orbitals of the adjacent carbon-bromine bonds (LP(N) → σ*(C-Br)).

The table below presents illustrative E(2) stabilization energies for the most significant donor-acceptor interactions expected in this compound, based on principles from NBO analysis of similar halogenated and substituted aromatic compounds.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N12 | π* (C7-C8) | 45.5 | Nitrogen lone pair delocalization into the ring |

| LP (1) N12 | π* (C9-C11) | 42.8 | Nitrogen lone pair delocalization into the ring |

| π (C7-C8) | π* (C9-C11) | 22.1 | Intra-ring π-conjugation |

| π (C9-C11) | π* (C10-C6) | 20.5 | Intra-ring π-conjugation |

| LP (1) N12 | σ* (C7-Br13) | 5.2 | Hyperconjugation (N lone pair to C-Br antibond) |

| LP (1) N12 | σ* (C11-Br14) | 5.1 | Hyperconjugation (N lone pair to C-Br antibond) |

| LP (2) Br13 | π* (C7-C8) | 6.8 | Bromine lone pair delocalization into the ring |

| σ (C1-H) | π* (C6-C10) | 4.9 | Hyperconjugation (Isopropyl C-H to ring) |

Note: The E(2) values in the table are illustrative and represent the expected nature and relative magnitude of interactions. Actual values would be derived from specific quantum chemical calculations.

These NBO calculations provide a detailed electronic picture, quantifying the delocalization effects that spectroscopic methods like NMR and UV-Vis detect experimentally. They confirm the interplay between the electron-donating amino and isopropyl groups and the electron-withdrawing (by induction) yet electron-donating (by resonance) bromine substituents.

Derivatization and Applications of 2,6 Dibromo 4 Isopropylaniline in Material Science and Catalysis

Synthesis of Novel Derivatives for Diverse Applications

The strategic placement of reactive sites on the 2,6-Dibromo-4-isopropylaniline molecule makes it an ideal starting material for creating complex functional molecules. The amino group can be readily converted into various nitrogen-containing functionalities, while the bromine atoms provide handles for carbon-carbon bond formation.

One of the most significant applications of this compound is in the synthesis of ligands for transition metal catalysts. The aniline (B41778) is a key building block for producing sterically hindered diimine ligands, which are crucial in coordination chemistry.

A common synthetic route involves the acid-catalyzed condensation reaction between two equivalents of this compound and one equivalent of a α-diketone, such as 2,3-butanedione. This reaction yields a class of ligands known as α-diimines. Similarly, reaction with 2,6-diacetylpyridine (B75352) produces bis(imino)pyridine ligands. The bulky 2,6-dibromo substituents on the aniline-derived aryl rings are critical, as they create a crowded coordination sphere around the metal center, influencing the catalyst's stability and selectivity.

General Synthesis of a Diimine Ligand:

Reactants: this compound, α-Diketone (e.g., 2,3-butanedione)

Catalyst: Formic acid or acetic acid

Solvent: Methanol or Ethanol

Procedure: The reactants are typically refluxed in the presence of an acid catalyst, leading to the formation of the diimine ligand, which can be isolated after purification.

These ligands are then reacted with metal precursors, such as iron(II) chloride or nickel(II) bromide, to form the final catalyst complexes.

Substituted anilines are well-established monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). This compound can be utilized as a monomer or co-monomer in oxidative polymerization reactions to produce functionalized polyanilines. nih.govarabjchem.org The standard method for this synthesis is chemical oxidative polymerization, where the aniline monomer is oxidized in an acidic medium using an oxidant like ammonium (B1175870) persulfate (APS). nih.govuq.edu.au

The resulting polymer's properties are significantly influenced by the substituents on the aniline ring. The presence of the bulky isopropyl and bromo groups on the this compound monomer would be expected to increase the solubility of the resulting polymer in organic solvents and modify its electronic and morphological characteristics compared to unsubstituted polyaniline. arabjchem.org The polymerization proceeds through the formation of radical cations, leading to head-to-tail coupling of the monomer units. nih.gov

Typical Oxidative Polymerization Conditions:

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Oxidant | Ammonium persulfate (APS) |

| Medium | Aqueous solution of an acid (e.g., HCl) |

| Temperature | 0–5 °C |

The structure of this compound makes it a valuable intermediate in the multistep synthesis of various functional organic molecules, including azo dyes and bioactive heterocycles.

Azo Dye Synthesis: Aromatic amines are fundamental precursors for azo dyes. The synthesis involves a two-step process: diazotization followed by an azo coupling. nih.govunb.ca First, the amino group of this compound is converted into a diazonium salt by reacting it with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl) at low temperatures (0–5 °C). rsc.org This highly reactive diazonium salt is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.gov This electrophilic aromatic substitution reaction yields a highly colored azo compound. The specific color of the dye is determined by the extended conjugated system formed and is influenced by the substituents on both aromatic rings.

Heterocycle Synthesis: The amino group of the aniline is a key functional group for building nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals. ijnrd.orgmdpi.comnih.gov For instance, it can undergo condensation reactions with dicarbonyl compounds or other bifunctional reagents to form a wide variety of heterocyclic systems. These reactions open pathways to novel compounds that can be screened for biological activity.

Catalytic Applications of Derivatives

Derivatives of this compound, particularly the metal complexes formed from its ligands, have shown significant utility in catalysis.

Late transition metal complexes, especially those of iron and nickel, bearing diimine ligands derived from substituted anilines are highly effective catalysts for ethylene (B1197577) polymerization and oligomerization. mdpi.commdpi.com Complexes synthesized using ligands from this compound are particularly noteworthy.

The bulky ortho-bromo substituents on the N-aryl rings of the ligand play a crucial steric role. They effectively block the axial coordination sites of the metal center, which hinders chain termination pathways like β-hydride elimination. mdpi.commdpi.com This steric protection promotes chain propagation, leading to the formation of high-density, linear polyethylene (B3416737) with very high molecular weights. mdpi.comresearchgate.net The performance of these catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), is highly dependent on the ligand structure and reaction conditions. mdpi.comsemanticscholar.org

Illustrative Performance of Iron-Based Catalysts with Bulky Diimine Ligands:

| Catalyst System | Activity (kg PE / (mol Fe · h)) | Product | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Fe-diimine (bulky ortho groups) / MAO | >1 x 10⁶ | Linear Polyethylene | >300,000 | Narrow (< 3) |

Note: This table represents typical data for this class of catalysts and is not specific to a single derivative.

The two bromine atoms on the this compound structure serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org This allows for the synthesis of more complex, multi-aryl aniline derivatives. In these reactions, the C-Br bond is converted to a new C-C bond by reacting with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net

A study on the closely related 2,6-dibromo-4-nitroaniline (B165464) demonstrated that ligand-free Suzuki reactions can be performed efficiently in aqueous DMF with Pd(OAc)₂ as the catalyst. researchgate.net Such conditions are often applicable to similar substrates, allowing for the substitution of one or both bromine atoms with various aryl groups. This methodology provides a direct route to synthesize 2,6-diaryl-4-isopropylanilines, which are themselves valuable as intermediates or ligands.

Example of Suzuki Cross-Coupling of a Dibromoaniline Derivative: